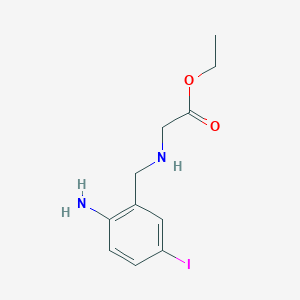
Ethyl N-(2-Amino-5-iodobenzyl)glycinate
Cat. No. B8285632
M. Wt: 334.15 g/mol
InChI Key: WHJBDRZQZBLTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04783467
Procedure details


Iodine monochloride (3.24 g) was added to a stirred solution of ethyl N-(2-aminobenzyl)glycinate (4.16 g) (see U.S. Pat. No. 3,983,120) and sodium acetate (1.804 g) in acetic acid (100 cm3) at room temperature. After 1 hour volatile material was removed in vacuo and the residue was partitioned between chloroform (200 -cm3) and saturated aqueous sodium carbonate solution (50 cm3). The aqueous phase was further extracted with chloroform (2×50 cm3) and the combined organic extracts were washed with 10% aqueous sodium thiosulphate solution (50 cm3). The dried (MgSO4) organic extracts were evaporated in vacuo and the oily residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting witb chloroform. Combination and evaporation of the appropriate fractions gave a solid (4.9 g), a small portion of which was recrystallised from hexane-ethyl acetate to afford the title compound, m.p. 58°-61°.



Identifiers


|
REACTION_CXSMILES
|
[I:1]Cl.[NH2:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].C([O-])(=O)C.[Na+]>C(O)(=O)C>[NH2:3][C:4]1[CH:17]=[CH:16][C:15]([I:1])=[CH:14][C:5]=1[CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.24 g
|
|
Type
|
reactant
|
|
Smiles
|
ICl
|
|
Name
|
|
|
Quantity
|
4.16 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(CNCC(=O)OCC)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.804 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 1 hour volatile material was removed in vacuo
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between chloroform (200 -cm3) and saturated aqueous sodium carbonate solution (50 cm3)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was further extracted with chloroform (2×50 cm3)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with 10% aqueous sodium thiosulphate solution (50 cm3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (MgSO4) organic extracts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oily residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting witb chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combination and evaporation of the appropriate fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(CNCC(=O)OCC)C=C(C=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

